REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].S(Cl)([Cl:13])(=O)=O>C(O)(=O)C>[Cl:13][C:7]1[CH:8]=[C:2]([F:1])[C:3]([NH2:4])=[C:5]([F:9])[CH:6]=1
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Name
|
|
Quantity
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35.5 g
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Type
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reactant
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Smiles
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FC1=C(N)C(=CC=C1)F
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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42.4 g
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Type
|
reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the residue was stirred with water and pentane
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the mixture was added dropwise to the heated solution
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Type
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TEMPERATURE
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Details
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The mixture was then heated
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Type
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TEMPERATURE
|
Details
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at reflux for six hours
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Duration
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6 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
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FILTRATION
|
Details
|
The solid residue was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
EXTRACTION
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Details
|
the mixture was extracted three times with 100 ml of ethyl acetate each time
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulfate
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(N)C(=C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |